molecular formula C23H24F3N3O3S B4165464 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B4165464
M. Wt: 479.5 g/mol
InChI Key: BEVMOGUIBAUKIG-UHFFFAOYSA-N
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Description

2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a nicotinonitrile core substituted with a trifluoromethyl group, a dimethoxyphenyl group, and a thioether linkage to an azepanyl moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound.

Preparation Methods

The synthesis of 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the nicotinonitrile core: This can be achieved through a condensation reaction between a suitable aldehyde and a nitrile precursor.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Attachment of the dimethoxyphenyl group: This can be done via a Friedel-Crafts acylation reaction using a dimethoxybenzene derivative.

    Thioether linkage formation: The thioether bond is formed by reacting the nicotinonitrile intermediate with a suitable thiol compound.

    Incorporation of the azepanyl moiety: This final step involves the reaction of the thioether intermediate with an azepane derivative under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl or dimethoxyphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.

    Materials Science: Its functional groups can be utilized in the design of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving sulfur-containing moieties.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industries.

Mechanism of Action

The mechanism by which 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The azepanyl moiety may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile include:

    2-{[2-(1-azepanyl)-2-oxoethyl]thio}-6-(3,4-dimethoxyphenyl)-4-(methyl)nicotinonitrile: This compound differs by having a methyl group instead of a trifluoromethyl group, which may affect its chemical reactivity and biological activity.

    2-{[2-(1-azepanyl)-2-oxoethyl]thio}-6-(3,4-dimethoxyphenyl)-4-(chloromethyl)nicotinonitrile:

    2-{[2-(1-azepanyl)-2-oxoethyl]thio}-6-(3,4-dimethoxyphenyl)-4-(hydroxymethyl)nicotinonitrile: The hydroxymethyl group can introduce additional hydrogen bonding interactions, affecting the compound’s solubility and binding properties.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3O3S/c1-31-19-8-7-15(11-20(19)32-2)18-12-17(23(24,25)26)16(13-27)22(28-18)33-14-21(30)29-9-5-3-4-6-10-29/h7-8,11-12H,3-6,9-10,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVMOGUIBAUKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)N3CCCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
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2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

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